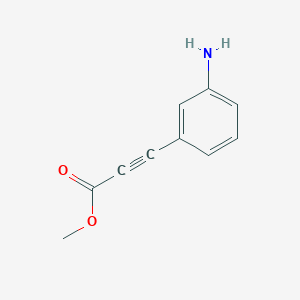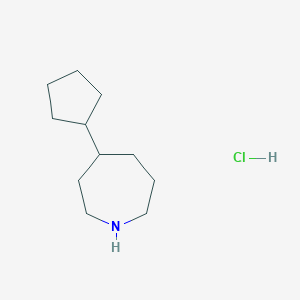
4-Cyclopentylazepane hydrochloride
Vue d'ensemble
Description
4-Cyclopentylazepane hydrochloride is a chemical compound belonging to the class of azepanes. It is known for its potent and selective antagonistic properties towards the dopamine D1 receptor, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
The synthesis of 4-Cyclopentylazepane hydrochloride involves several steps, typically starting with the preparation of the azepane ring. This can be achieved through various synthetic routes, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions . Industrial production methods often involve optimizing these routes to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-Cyclopentylazepane hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the gain of hydrogen or loss of oxygen.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, resulting in the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
4-Cyclopentylazepane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound’s interaction with dopamine receptors makes it valuable in studying neurological processes.
Medicine: Its potential therapeutic effects are being explored for conditions related to dopamine dysregulation.
Industry: The compound’s properties are utilized in the development of new materials and chemical processes.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
4-Cyclopentylazepane hydrochloride can be compared with other azepane derivatives and dopamine receptor antagonists. Similar compounds include:
Cyclopentolate: Another compound with antagonistic properties towards muscarinic receptors.
Cyproheptadine: Known for its antihistamine and antiserotonin effects.
What sets this compound apart is its selectivity and potency towards the dopamine D1 receptor, making it a unique tool in both research and potential therapeutic applications.
Propriétés
IUPAC Name |
4-cyclopentylazepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N.ClH/c1-2-5-10(4-1)11-6-3-8-12-9-7-11;/h10-12H,1-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYFEROJFGFCNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CCCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


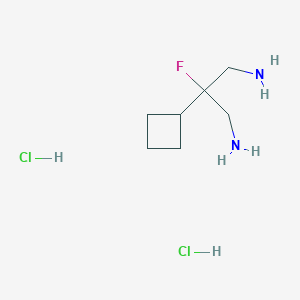
![3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1492282.png)
![3-[(2,5-Difluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1492285.png)

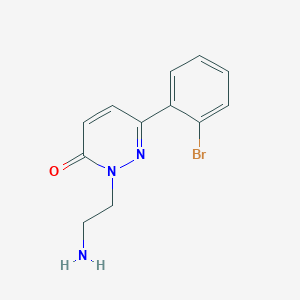
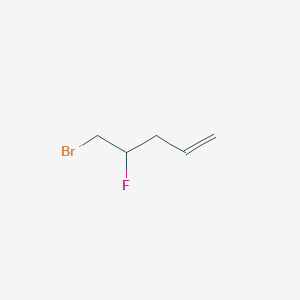

amine hydrochloride](/img/structure/B1492290.png)


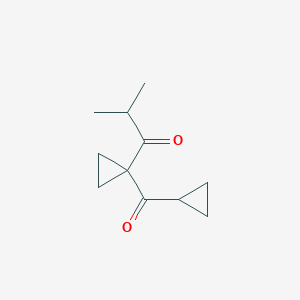
![3-[1-(2-phenylethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1492298.png)
![4-(chloromethyl)-1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole](/img/structure/B1492300.png)
